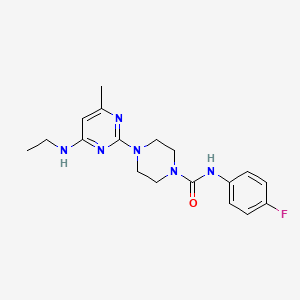

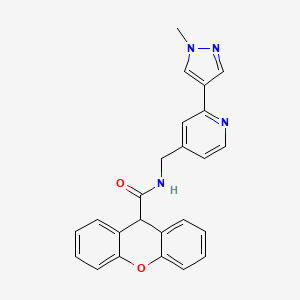

![molecular formula C14H9FN2OS B2601358 N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide CAS No. 922879-02-5](/img/structure/B2601358.png)

N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with a carboxylic acid in the presence of a dehydrating agent .Molecular Structure Analysis

The benzothiazole ring system is planar and aromatic. It is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis

Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are typically clear pale yellow liquids with a boiling point of around 116–118°C .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A study by Kumbhare et al. (2014) explored isoxazole derivatives of benzothiazoles and found that these compounds exhibited anti-cancer activity against various cancer cell lines. Specifically, one compound induced G2/M cell cycle arrest and apoptosis in the Colo205 cell line through p53 activation and mitochondrial pathways (Kumbhare et al., 2014).

Synthesis and Biological Evaluation

Hutchinson et al. (2001) synthesized fluorinated benzothiazoles and evaluated their cytotoxicity. These compounds demonstrated potent cytotoxicity in certain human breast cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).

Antimicrobial Activity

Desai et al. (2013) reported the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).

Benzodiazepine Receptor Agonists

A study by Faizi et al. (2017) focused on the synthesis of 4-thiazolidinone derivatives, which showed considerable anticonvulsant activity and were identified as agonists of benzodiazepine receptors (Faizi et al., 2017).

Imaging and Diagnostic Applications

Fujinaga et al. (2012) developed novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 in the rodent brain, indicating a potential application in neurological diagnostics (Fujinaga et al., 2012).

Fluorescence and Sensor Applications

Qian et al. (2012) developed a phenylbenzoxazole-based organic compound with enhanced emission in aggregates, useful for fluorescence-based applications (Qian et al., 2012).

Wirkmechanismus

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets and induce a range of effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with diverse biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

A study on similar compounds suggests that they may have a favourable pharmacokinetic profile .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCSVCFKUXFJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

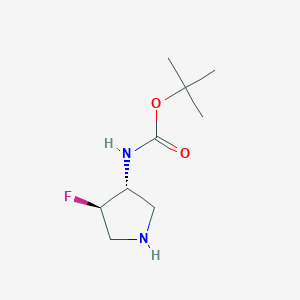

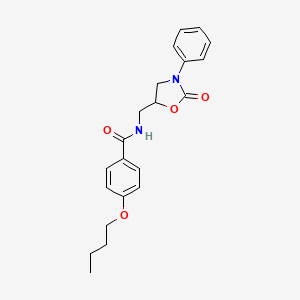

![N-(2-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601279.png)

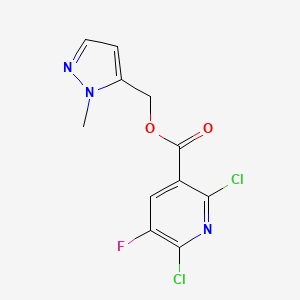

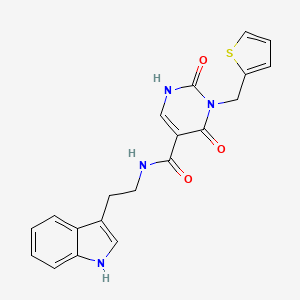

![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)

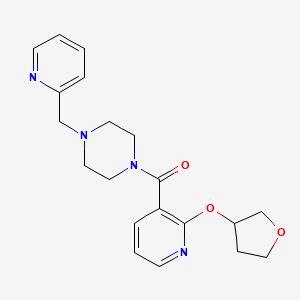

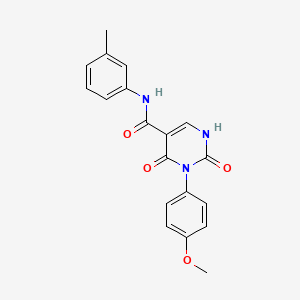

![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,6-dichlorophenyl)-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B2601288.png)

![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2601291.png)